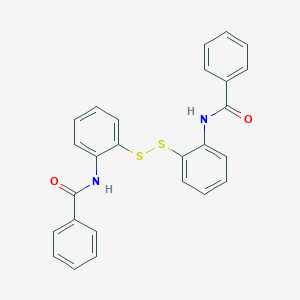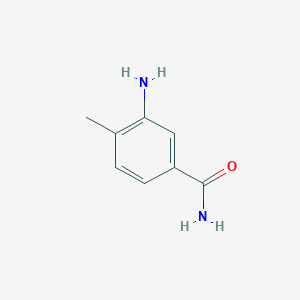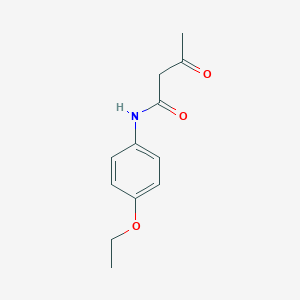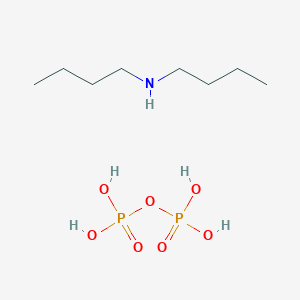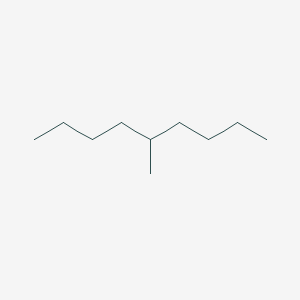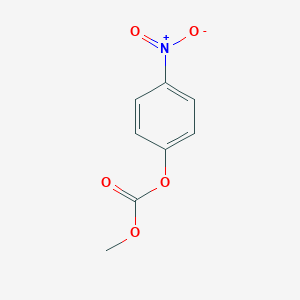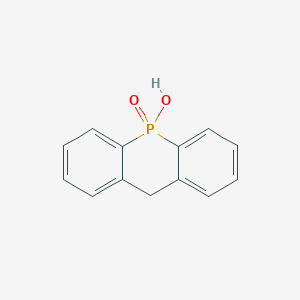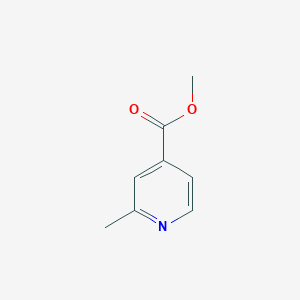
2-甲基异烟酸甲酯
概述
描述
Methyl 2-methylisonicotinate is an organic compound with the molecular formula C8H9NO2. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with methanol, and an additional methyl group is attached to the 2-position of the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research.
科学研究应用
Methyl 2-methylisonicotinate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and its role in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
安全和危害
While specific safety and hazard information for Methyl 2-methylisonicotinate is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Methyl 2-methylisonicotinate is being investigated for a variety of uses in thrips pest management. It is being mainly used as a lure in combination with coloured sticky traps for enhanced monitoring of thrips in greenhouses . Research indicates that this non-pheromone semiochemical has the potential to be used for other thrips management strategies such as mass trapping, lure and kill, lure and infect, and as a behavioural synergist in conjunction with insecticides, in a range of indoor and outdoor crops .
作用机制
Target of Action
Methyl 2-methylisonicotinate, also known as Methyl isonicotinate , is primarily used as a semiochemical . Its primary targets are thrips, a type of insect pest . The compound influences the movement of thrips, making it an effective tool for pest management .
Mode of Action
It is known that the compound influences the movement of thrips . This suggests that it may interact with the olfactory receptors of these insects, altering their behavior and making them more likely to be trapped .
Biochemical Pathways
Given its role as a semiochemical, it likely interacts with the olfactory system of thrips, potentially affecting signal transduction pathways related to insect behavior .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-methylisonicotinate is limited . It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
The primary result of Methyl 2-methylisonicotinate’s action is the alteration of thrips behavior, leading to increased trap capture of these pests . This makes it an effective tool for monitoring and managing thrips populations in various settings, including greenhouses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-methylisonicotinate. For instance, its effectiveness as a semiochemical may vary depending on the specific species of thrips present, as well as environmental conditions such as temperature and humidity
生化分析
Biochemical Properties
The biochemical properties of Methyl 2-methylisonicotinate are not well-studied. As a derivative of isonicotinic acid, it may share some of its biochemical properties. Isonicotinic acid and its derivatives are known to interact with various enzymes and proteins, but the specific interactions of Methyl 2-methylisonicotinate are not documented .
Cellular Effects
It is known that isonicotinic acid and its derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that isonicotinic acid and its derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity . The specific molecular mechanisms of Methyl 2-methylisonicotinate are not documented.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-methylisonicotinate can be synthesized through the esterification of 2-methylisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 2-methylisonicotinate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: Methyl 2-methylisonicotinate can undergo oxidation reactions, where the methyl group attached to the pyridine ring can be oxidized to form a carboxyl group.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products:
Oxidation: 2-methylisonicotinic acid.
Reduction: 2-methylisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Methyl isonicotinate: Similar structure but lacks the additional methyl group at the 2-position.
Methyl nicotinate: Another ester derivative of nicotinic acid, differing in the position of the ester group.
2-nitrotoluene: Shares the methyl group at the 2-position but has a nitro group instead of the ester group.
Uniqueness: Methyl 2-methylisonicotinate is unique due to the presence of both the ester group and the additional methyl group on the pyridine ring
属性
IUPAC Name |
methyl 2-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUNWJWOJPWLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468273 | |
| Record name | methyl 2-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16830-24-3 | |
| Record name | methyl 2-methylisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
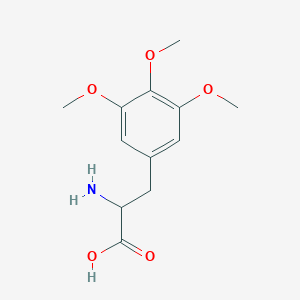
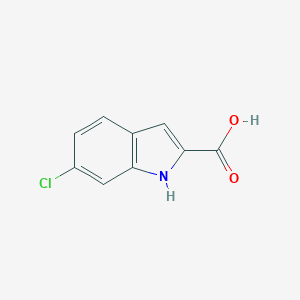
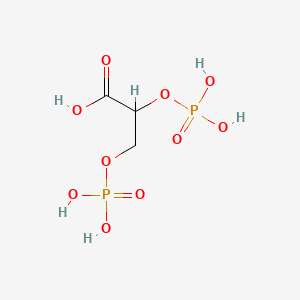
![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)
